

Unveiling the Structural Architecture of 5,5-Diphenylbarbituric Acid: A Technical Guide

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Compound of Interest

Compound Name: 5,5-Diphenylbarbituric acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structural characteristics of **5,5-Diphenylbarbituric acid**, a member of the barbiturate class of compounds known for their significant effects on the central nervous system. While crystallographic data for **5,5-Diphenylbarbituric acid** itself is not publicly available, this paper presents a detailed analysis of the closely related analogue, 5,5-Dibenzylbarbituric acid monohydrate, to offer valuable structural insights. The guide also outlines detailed experimental protocols for the synthesis of 5,5-disubstituted barbiturates and visualizes the key signaling pathway influenced by these compounds.

Core Structural Features: A Look into 5,5-Dibenzylbarbituric Acid Monohydrate

The crystal structure of 5,5-Dibenzylbarbituric acid monohydrate provides a representative model for understanding the three-dimensional arrangement of 5,5-di-aryl substituted barbiturates. The key crystallographic parameters for this analogue are summarized in the table below.

Data Presentation: Crystallographic Data

Parameter	Value of 5,5-Dibenzylbarbituric acid monohydrate[1][2]
Molecular Formula	C ₁₈ H ₁₆ N ₂ O ₃ ·H ₂ O
Molecular Weight	326.34 g/mol
Crystal System	Monoclinic
Space Group	P 1 2 ₁ /n 1
Unit Cell Dimensions	a = 6.6713(8) Å, b = 15.3876(18) Å, c = 16.0725(19) Å
$\alpha = 90^\circ$, $\beta = 101.162(2)^\circ$, $\gamma = 90^\circ$	
Unit Cell Volume	1618.7(3) Å ³
Z (Molecules per unit cell)	4
Calculated Density	1.339 Mg/m ³
Temperature	100(2) K
R-factor	0.054

Note: This data is for 5,5-Dibenzylbarbituric acid monohydrate and is presented as a close structural analogue in the absence of publicly available data for **5,5-Diphenylbarbituric acid**.

The structure reveals a nearly planar pyrimidine ring, which is characteristic of the barbiturate core. The two benzyl groups are positioned at the C5 atom of this ring. In the monohydrate form, the crystal lattice is stabilized by a network of hydrogen bonds involving the barbiturate molecules and water molecules.[2]

Experimental Protocols

This section details the methodologies for the synthesis and crystallization of 5,5-disubstituted barbituric acids, as well as the standard techniques used for their structural determination.

Synthesis of 5,5-Disubstituted Barbituric Acids

The synthesis of 5,5-disubstituted barbituric acids, such as **5,5-diphenylbarbituric acid**, is typically achieved through a condensation reaction. A general procedure is as follows:

Materials:

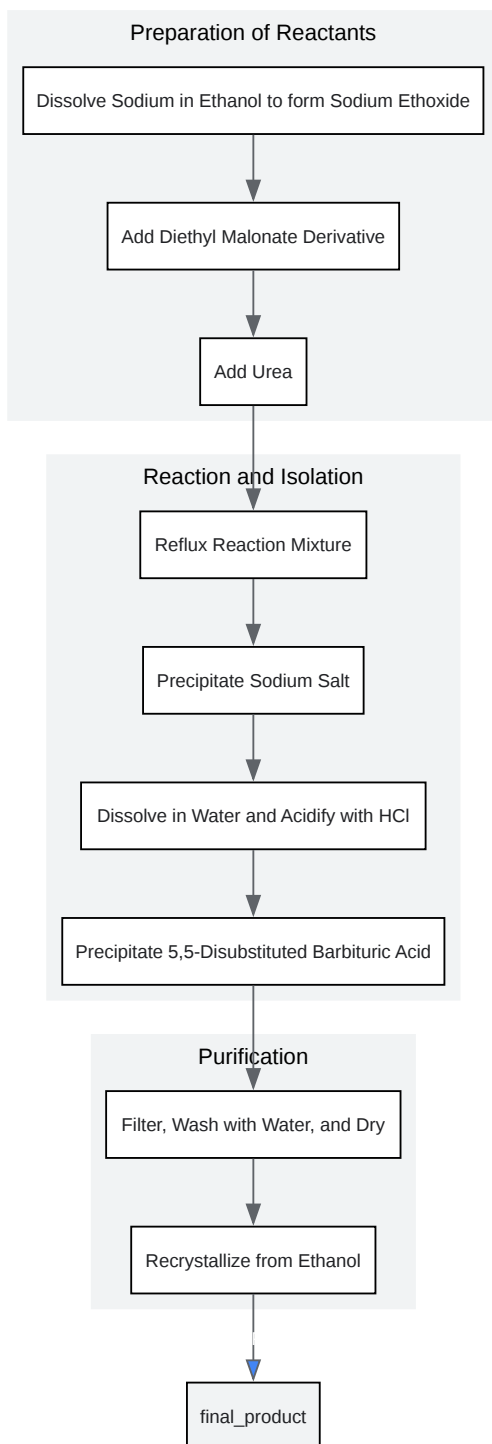
- Appropriately substituted diethyl malonate (e.g., diethyl diphenylmalonate)
- Urea
- Sodium ethoxide
- Absolute ethanol
- Hydrochloric acid

Procedure:

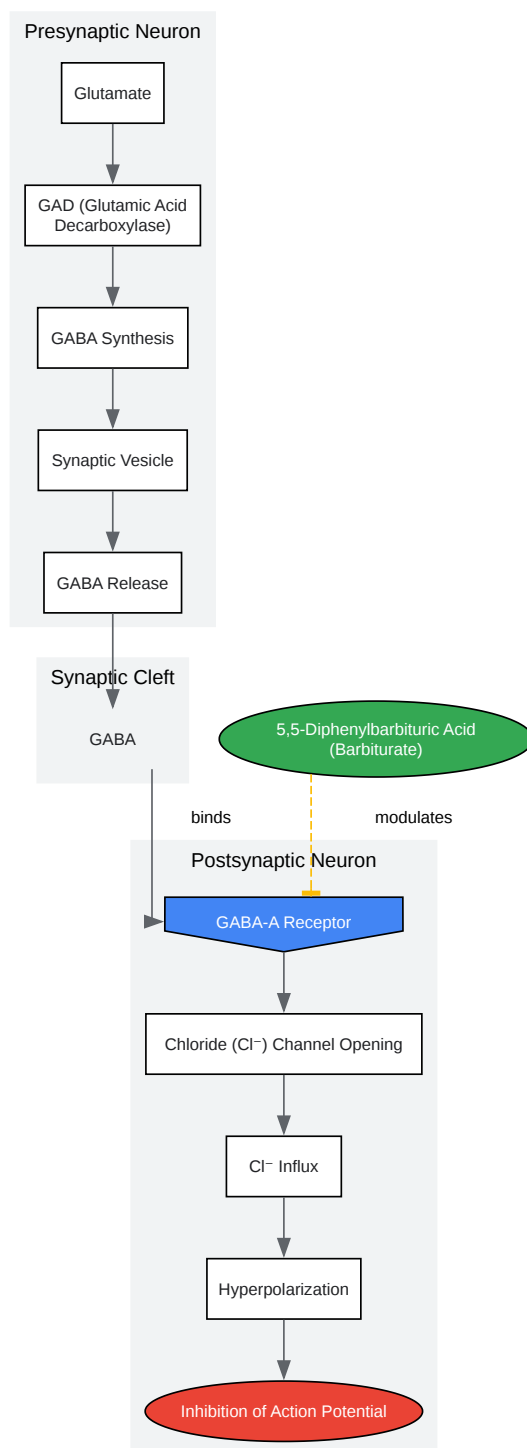
- Sodium metal is dissolved in absolute ethanol to prepare a solution of sodium ethoxide.
- To this solution, the diethyl malonate derivative is added, followed by the addition of urea.
- The reaction mixture is refluxed for several hours to facilitate the condensation reaction.
- After cooling, the resulting sodium salt of the barbituric acid is precipitated.
- The salt is then dissolved in water and acidified, typically with hydrochloric acid, to precipitate the free barbituric acid.
- The crude product is collected by filtration, washed with water, and dried.
- Purification is achieved by recrystallization from a suitable solvent, such as ethanol or aqueous ethanol.

This process is illustrated in the following workflow diagram:

Experimental Workflow: Synthesis of 5,5-Disubstituted Barbituric Acids



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References

- 1. 5,5'-Dibenzyl barbituric acid monohydrate | C₁₈H₁₈N₂O₄ | CID 139071419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. journals.iucr.org [journals.iucr.org]
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